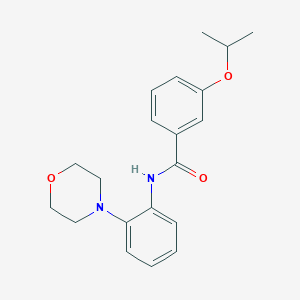
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). These effects suggest that this compound has potential therapeutic applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide in lab experiments is its specificity for COX-2 inhibition. This compound has been found to have minimal effects on COX-1 enzyme activity, which is responsible for the production of prostaglandins that are involved in normal physiological functions such as gastric mucosal protection. However, one of the limitations of using this compound is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for research related to 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential therapeutic applications in the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in animal models and human subjects.
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of inflammatory disorders. Its specificity for COX-2 inhibition and its ability to reduce pro-inflammatory cytokines while increasing anti-inflammatory cytokines make it a potential candidate for further research. However, its low solubility and potential side effects need to be further investigated to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the reaction of 4-chloroaniline with 2-amino-5-methylbenzothiazole in the presence of acetic acid. The resulting product is then reacted with furfurylamine to obtain the final compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used in various scientific research studies due to its potential therapeutic applications. This compound has shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propriétés
Formule moléculaire |
C18H12ClN3O2S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-2-7-13-17(22-25-21-13)16(10)20-18(23)15-9-8-14(24-15)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,20,23) |
Clé InChI |
CJHFRFIPVVNMQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
